Cas no 2411217-12-2 (1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide)

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core functionalized with a chloropropanoyl group and a morpholine-containing carboxamide side chain. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The chloropropanoyl moiety enhances reactivity for further derivatization, while the morpholinylpropyl group may improve solubility and bioavailability. Its well-defined molecular architecture allows for precise modifications in drug discovery, making it a valuable scaffold for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide structure
2411217-12-2 structure
Product Name:1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
CAS No:2411217-12-2
MF:C16H28ClN3O3
MW:345.86482334137
CID:5963960
PubChem ID:145887833
Update Time:2025-06-08

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-7559769
    • 1-(2-chloropropanoyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
    • Z1562143975
    • 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
    • 2411217-12-2
    • Inchi: 1S/C16H28ClN3O3/c1-13(17)16(22)20-7-3-14(4-8-20)15(21)18-5-2-6-19-9-11-23-12-10-19/h13-14H,2-12H2,1H3,(H,18,21)
    • InChI Key: DLSLMGMPJFPJIK-UHFFFAOYSA-N
    • SMILES: ClC(C)C(N1CCC(C(NCCCN2CCOCC2)=O)CC1)=O

Computed Properties

  • Exact Mass: 345.1819195g/mol
  • Monoisotopic Mass: 345.1819195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.9Ų

1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7559769-0.05g
2411217-12-2 95%
0.05g
$212.0 2024-05-23

Additional information on 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

Recent Advances in the Study of 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide (CAS: 2411217-12-2)

In recent years, the compound 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide (CAS: 2411217-12-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the exploration of this compound's role as a modulator of specific biological pathways. Recent findings indicate that 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide exhibits high affinity for certain receptor types, which could be leveraged for the development of novel therapeutics. For instance, studies have demonstrated its efficacy in modulating neurotransmitter systems, suggesting potential applications in neurological disorders such as Parkinson's disease and schizophrenia.

Another significant aspect of the research has been the investigation of the compound's pharmacokinetic and pharmacodynamic profiles. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic stability and bioavailability. These studies have provided valuable insights into the compound's behavior in biological systems, which are critical for its further development as a drug candidate.

In addition to its pharmacological properties, recent work has also focused on the synthetic pathways for producing 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide. Researchers have developed optimized synthetic routes that improve yield and purity, addressing some of the challenges associated with its large-scale production. These advancements are expected to facilitate further preclinical and clinical studies, bringing the compound closer to potential commercialization.

Looking ahead, the ongoing research on 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide holds great promise for the pharmaceutical industry. Its unique combination of structural and functional properties positions it as a potential lead compound for the development of next-generation therapeutics. Future studies will likely focus on expanding its therapeutic indications, optimizing its formulation, and conducting rigorous clinical trials to evaluate its safety and efficacy in humans.

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